3-Methyl-4-nitrophenol
Overview
Description
3-Methyl-4-nitrophenol is an organic compound with the molecular formula C7H7NO3. It is a yellow crystalline solid that is slightly soluble in water but highly soluble in organic solvents like ethanol, ether, chloroform, and benzene . This compound is a significant breakdown product of the insecticide fenitrothion and is known for its potential reproductive toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrophenol can be synthesized through the nitration of m-cresol. The process involves the following steps :
Nitrosation: m-Cresol is reacted with 15% hydrochloric acid, sodium nitrite, and sodium hydroxide at a temperature of 0±3°C to form a nitroso compound.
Oxidation: The nitroso compound is then oxidized using 38% nitric acid at 40±2°C to yield this compound. The overall yield of this process is approximately 87%.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
3-Methyl-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl-1,4-benzoquinone and methylhydroquinone.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Methyl-1,4-benzoquinone and methylhydroquinone.
Reduction: 3-Methyl-4-aminophenol.
Substitution: Products vary based on the electrophile used.
Scientific Research Applications
3-Methyl-4-nitrophenol has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 3-Methyl-4-nitrophenol is not fully understood. it is believed to inhibit enzyme activity by binding to their active sites, thereby exerting inhibitory effects . This compound also affects mitochondrial ATP production by uncoupling oxidative phosphorylation .
Comparison with Similar Compounds
3-Methyl-4-nitrophenol is similar to other nitrophenols such as:
- 4-Nitro-m-cresol
- 5-Hydroxy-2-nitrotoluene
- 2-Chloro-4-nitrophenol
Uniqueness:
Properties
IUPAC Name |
3-methyl-4-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIZYNQECPTVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2666-76-4 (hydrochloride salt) | |
Record name | 4-Nitro-3-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
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DSSTOX Substance ID |
DTXSID2062535 | |
Record name | 4-Nitro-3-methylphenol | |
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Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark yellow powder; [Sigma-Aldrich MSDS] | |
Record name | 3-Methyl-4-nitrophenol | |
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Vapor Pressure |
0.000632 [mmHg] | |
Record name | 3-Methyl-4-nitrophenol | |
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CAS No. |
2581-34-2 | |
Record name | 3-Methyl-4-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2581-34-2 | |
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Record name | 4-Nitro-3-cresol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581342 | |
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Record name | 3-Methyl-4-nitrophenol | |
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Record name | Phenol, 3-methyl-4-nitro- | |
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Record name | 4-Nitro-3-methylphenol | |
Source | EPA DSSTox | |
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Record name | 4-nitro-m-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.139 | |
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Record name | 3-METHYL-4-NITROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CC94832EU | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main toxicological concerns associated with 3-Methyl-4-nitrophenol?
A1: PNMC exhibits endocrine-disrupting effects [ [] ], impacting both male and female reproductive systems. In males, it can lead to testicular atrophy [ [], [] ] and decreased testosterone production [ [], [] ]. In females, it can affect egg-laying rates [ [], [] ] and disrupt the development of reproductive organs [ [] ]. Studies also highlight its potential to induce oxidative stress in various tissues [ [], [] ].
Q2: How does PNMC affect testosterone production?
A2: PNMC appears to act on multiple levels. It can directly inhibit testosterone production by Leydig cells in the testes [ [] ], possibly by interfering with enzymatic pathways. Additionally, it can disrupt the hypothalamic-pituitary-gonadal axis, leading to decreased luteinizing hormone (LH) secretion, which in turn reduces testosterone production [ [], [] ].
Q3: Does PNMC have any direct effects on the adrenal glands?
A3: Yes, research suggests PNMC can directly inhibit corticosterone and progesterone production by adrenal cells, even in the presence of adrenocorticotropic hormone (ACTH) stimulation [ [] ].
Q4: Is there evidence of PNMC causing cell death?
A4: Yes, PNMC has been shown to induce apoptosis in different cell types. In rat testes, PNMC exposure led to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-XL, ultimately contributing to germ cell apoptosis [ [] ].
Q5: How is this compound introduced into the environment?
A5: The primary sources are the degradation of the insecticide fenitrothion [ [], [], [], [] ] and emissions from diesel engines [ [], [] ].
Q6: How is this compound degraded?
A6: While some bacteria can utilize this compound as a sole carbon source [ [], [], [] ], complete degradation can be challenging. Biodegradation often leads to the accumulation of metabolites like methylhydroquinone [ [] ]. Understanding the enzymes and pathways involved in its breakdown is crucial for effective bioremediation [ [] ].
Q7: What are the common methods used to detect and quantify PNMC in various matrices?
A7: Several analytical techniques have been employed, including:
- HPLC (High-Performance Liquid Chromatography): Often coupled with UV detection [ [] ] or electrochemical detection [ [] ]. This method is suitable for analyzing PNMC in urine, water, and other biological samples.
- GC-MS (Gas Chromatography-Mass Spectrometry): Provides high sensitivity and selectivity for PNMC analysis in various matrices, including wheat [ [] ], biological fluids [ [] ], and environmental samples [ [] ].
- ELISA (Enzyme-Linked Immunosorbent Assay): Offers a rapid and sensitive approach for PNMC detection in water samples, eliminating the need for extensive extraction and cleanup steps [ [] ].
Q8: What are the challenges in accurately quantifying PNMC in complex matrices?
A8: Matrix effects can significantly impact the accuracy and precision of analytical methods [ [] ]. Co-eluting compounds may interfere with detection, leading to inaccurate quantification. Proper method validation, including assessment of matrix effects, is crucial [ [], [] ].
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